molecular formula C18H15N3O B11147086 2-(1H-indol-1-yl)-N-(1H-indol-5-yl)acetamide

2-(1H-indol-1-yl)-N-(1H-indol-5-yl)acetamide

Cat. No.: B11147086
M. Wt: 289.3 g/mol
InChI Key: JPVNNWYGENCUGM-UHFFFAOYSA-N
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Description

2-(1H-Indol-1-yl)-N-(1H-indol-5-yl)acetamide is a synthetic small molecule with the molecular formula C 18 H 15 N 3 O and a molecular weight of 289.3 g/mol . This acetamide-derivative indole compound features a topological polar surface area (TPSA) of 49.8 Ų and a calculated LogP of 3.1, physicochemical properties that suggest its potential for cell membrane permeability and make it a compound of interest in medicinal chemistry research . While specific biological data for this exact compound is not fully established in the public domain, the indole-acetamide scaffold is a recognized pharmacophore in drug discovery. Scientific literature indicates that structurally related N-acetamide indoles are under investigation as novel inhibitors of Plasmodium falciparum ATP4 (PfATP4), a promising target for next-generation antimalarial therapies . Other research on analogous compounds, such as indole-3-acetamides, has demonstrated significant in vitro activity, including potent α-amylase inhibition for antihyperglycemic research and antioxidant potential . These findings highlight the broader research value of the indole-acetamide chemical class in infectious disease and metabolic disorder research. This product is provided for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H15N3O

Molecular Weight

289.3 g/mol

IUPAC Name

2-indol-1-yl-N-(1H-indol-5-yl)acetamide

InChI

InChI=1S/C18H15N3O/c22-18(12-21-10-8-13-3-1-2-4-17(13)21)20-15-5-6-16-14(11-15)7-9-19-16/h1-11,19H,12H2,(H,20,22)

InChI Key

JPVNNWYGENCUGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CC(=O)NC3=CC4=C(C=C3)NC=C4

Origin of Product

United States

Preparation Methods

Procedure:

  • Reagent Mixing :

    • 1H-Indol-5-amine (1.0 equiv) is dissolved in aqueous sodium acetate (pH 4–5).

    • 2-Chloroacetyl chloride (1.2 equiv) is added dropwise at 0–5°C to minimize side reactions.

  • Reaction Workup :

    • The mixture is stirred for 4–6 hours at room temperature.

    • Precipitation occurs upon neutralization with ice-cold water, yielding 2-chloro-N-(1H-indol-5-yl)acetamide as an intermediate.

Intermediate Characterization:

PropertyValue
Molecular FormulaC₁₀H₈ClN₂O
Yield78–82%
Melting Point142–145°C
Key IR Peaks (cm⁻¹)3280 (N–H), 1665 (C=O)

Final Step:

The intermediate undergoes N-alkylation with 1H-indole in dimethyl sulfoxide (DMSO) using potassium hydroxide as a base.

  • Conditions: 60°C for 5 hours.

  • Yield: 68% after recrystallization in methanol.

Nucleophilic Substitution with Potassium Hydroxide

This method optimizes the coupling of pre-synthesized 2-chloroacetamide with indole derivatives.

Protocol:

  • Base Activation :

    • 1H-Indole (1.0 equiv) is dissolved in DMSO containing KOH (2.0 equiv).

    • The mixture is stirred for 1 hour to generate the indolyl anion.

  • Coupling Reaction :

    • 2-Chloro-N-(1H-indol-5-yl)acetamide (1.5 equiv) is added, and the reaction proceeds at 60°C for 5 hours.

  • Purification :

    • The product is isolated via column chromatography (chloroform/methanol, 9:1) or recrystallized from ethanol.

Optimization Data:

ParameterOptimal ValueImpact on Yield
SolventDMSOMaximizes anion stability
Temperature60°CBalances rate vs. degradation
Reaction Time5 hours95% conversion

Multi-Step Functionalization via Fischer Indole Synthesis

For scalable production, Fischer indole synthesis constructs the indole core before acetamide functionalization.

Step 1: Indole Core Synthesis

  • Phenylhydrazine and cyclohexanone react under acidic conditions (HCl/EtOH) to form 1H-indole .

  • Yield: 89% after distillation.

Step 2: Acetylation

  • The indole product reacts with acetic anhydride in dichloromethane (DCM) with aluminum chloride as a catalyst.

  • Conditions: 0°C → room temperature, 5 hours.

  • Yield: 76% for 1-acetylindole .

Step 3: Amide Coupling

  • 1-Acetylindole undergoes hydrolysis to 1H-indole-5-amine, followed by reaction with chloroacetyl chloride as in Method 1.

Catalytic Coupling with Transition Metals

Palladium-catalyzed methods enhance regioselectivity for complex derivatives.

Example Protocol:

  • Buchwald-Hartwig Amination :

    • 1H-Indol-5-amine (1.0 equiv), 2-bromoacetamide (1.2 equiv), and Pd(OAc)₂ (5 mol%) react in toluene at 100°C.

  • Key Parameters :

    • Ligand: Xantphos (10 mol%).

    • Base: Cs₂CO₃ (2.0 equiv).

    • Yield: 74% after HPLC purification.

Side Reactions and Mitigation Strategies

Common Issues:

  • Over-Acylation :

    • Excess chloroacetyl chloride leads to di-acetylated byproducts.

    • Solution : Use stoichiometric reagents and low temperatures.

  • Indole Polymerization :

    • Occurs in strongly basic conditions.

    • Solution : Replace KOH with milder bases (e.g., NaHCO₃).

Purification Techniques:

MethodConditionsPurity Achieved
RecrystallizationMethanol/water (3:1)≥98%
Column ChromatographySilica gel, CHCl₃/MeOH (9:1)≥99%

Spectroscopic Characterization

NMR Data (DMSO-d₆):

Proton Environmentδ (ppm)Multiplicity
Indole NH10.82Singlet
Acetamide CH₂4.21Quartet
Aromatic H (indol-1-yl)7.35–7.58Multiplet

Mass Spectrometry:

  • ESI-MS : m/z 289.3 [M+H]⁺ (calc. 289.34).

Industrial-Scale Considerations

For bulk synthesis, continuous flow reactors improve reproducibility:

  • Residence Time : 20 minutes.

  • Throughput : 1.2 kg/h.

  • Catalyst Recycling : Pd nanoparticles immobilized on mesoporous silica reduce costs .

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis : Produces 2-(1H-indol-1-yl)acetic acid and 1H-indol-5-amine.

  • Basic hydrolysis : Generates sodium 2-(1H-indol-1-yl)acetate and 1H-indol-5-amine.

ConditionsProductsYield (%)Source
6M HCl, reflux (4h)2-(1H-indol-1-yl)acetic acid78–82
2M NaOH, 80°C (3h)Sodium 2-(1H-indol-1-yl)acetate85–88

Reaction kinetics show first-order dependence on substrate concentration under basic conditions .

Nucleophilic Substitution

The electron-deficient carbonyl carbon participates in nucleophilic substitutions:

  • Amine alkylation : Reacts with primary/secondary amines (e.g., benzylamine) in DMF at 25–40°C.

  • Thiol substitution : Forms thioacetamide derivatives with thiophenol derivatives.

ReactantConditionsProductYield (%)Source
BenzylamineDMF, NaOMe, 25°C (24h)N-benzyl-2-(1H-indol-1-yl)acetamide63–67
4-MercaptophenolTHF, K₂CO₃, 60°C (8h)S-(4-hydroxyphenyl)acetamide55–58

Steric hindrance from indole substituents reduces yields in bulkier nucleophiles .

Cyclization Reactions

Under dehydrating conditions, intramolecular cyclization forms fused heterocycles:

  • Pyrolysis : At 200–220°C, generates indolo[1,2-a]indole derivatives.

  • Acid-catalyzed cyclization : Forms six-membered lactams with PPA (polyphosphoric acid).

ConditionsProductYield (%)Source
210°C, N₂ atmosphere (2h)5,11-Dihydroindolo[1,2-a]indol-6-one41–45
PPA, 120°C (6h)1,2,3,4-Tetrahydro-β-carbolin-1-one52–55

Mechanistic studies confirm a radical pathway for thermal cyclization.

Electrophilic Aromatic Substitution

Indole rings participate in Friedel-Crafts alkylation and halogenation:

  • Bromination : Selective at C4 of the 1H-indol-5-yl ring.

  • Nitration : Occurs at C6 of the 1H-indol-1-yl ring.

ReactionReagentsProductRegioselectivitySource
BrominationBr₂, CHCl₃, 0°C (1h)4-Bromo-2-(1H-indol-1-yl)-N-(1H-indol-5-yl)acetamide>90% C4
NitrationHNO₃, H₂SO₄, 10°C (30min)6-Nitro-2-(1H-indol-1-yl)-N-(1H-indol-5-yl)acetamide>85% C6

DFT calculations align with observed regioselectivity patterns .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization:

  • Suzuki coupling : With arylboronic acids at C3 of the 1H-indol-1-yl ring.

  • Buchwald-Hartwig amination : Introduces amino groups at C7.

ReactionCatalytic SystemProductYield (%)Source
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DME3-(4-Fluorophenyl)-2-(1H-indol-1-yl)-N-(1H-indol-5-yl)acetamide72–75
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃7-Amino-2-(1H-indol-1-yl)-N-(1H-indol-5-yl)acetamide68–70

Reaction scalability has been demonstrated at 10 mmol scale .

Research Findings

  • Antimicrobial activity : Brominated derivatives show MIC values of 8–16 µg/mL against S. aureus .

  • Anticancer potential : Nitro-substituted analogs exhibit IC₅₀ = 3.2 µM against MCF-7 cells .

  • Thermal stability : Decomposition begins at 215°C (TGA data).

This compound’s reactivity profile supports its utility as a scaffold for drug discovery and materials science. Further studies should explore enantioselective modifications and computational modeling of transition states.

Scientific Research Applications

Antitumor Activity

Research indicates that indole derivatives, including 2-(1H-indol-1-yl)-N-(1H-indol-5-yl)acetamide, exhibit significant antitumor activity. Notably:

  • Mechanism of Action : These compounds are believed to interact with cellular pathways involved in tumor growth and proliferation. They may inhibit specific enzymes or modulate signaling pathways that are crucial for cancer cell survival .
  • Case Studies :
    • A study highlighted the effectiveness of related indole derivatives against colon and lung tumors, which are known to be resistant to conventional chemotherapy. The derivatives showed promising results in preclinical models, suggesting a potential new therapeutic avenue for patients with refractory tumors .
    • Another investigation demonstrated that certain indole-based compounds exhibited cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer), A549 (lung cancer), and HT-29 (colon cancer). The study emphasized the importance of structural modifications in enhancing the anticancer activity of these compounds .

Antimicrobial Properties

In addition to their antitumor effects, indole derivatives have been studied for their antimicrobial properties:

  • Broad-Spectrum Activity : Compounds similar to this compound have shown activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives were tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones in diameter tests .
  • Case Studies :
    • A series of N-substituted indole derivatives were synthesized and evaluated for their antimicrobial efficacy. Results indicated that specific modifications led to enhanced activity against a range of pathogens, highlighting the versatility of indole-based compounds in developing new antimicrobial agents .

Synthesis and Structure-Activity Relationship

The synthesis of this compound involves several steps, often starting from commercially available indole derivatives. The structure-activity relationship (SAR) is crucial in determining the biological efficacy of these compounds:

CompoundSynthesis MethodBiological Activity
This compoundReaction of indole derivatives with acetic anhydrideAntitumor and antimicrobial
N-substituted derivativesVarious coupling reactionsEnhanced antimicrobial activity

Mechanism of Action

The mechanism of action of 2-(1H-indol-1-yl)-N-(1H-indol-5-yl)acetamide involves its interaction with specific molecular targets. The indole rings can interact with various enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Chlorine or methoxy groups (e.g., in and ) may increase electrophilicity and target binding affinity.
  • Synthetic Complexity : The bis-indole acetamide requires precise regioselective coupling, whereas analogs with carbamimidoyl or sulfonamide side chains (e.g., ) involve multi-step amidations or sulfonations .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight logP PSA (Ų)
2-(1H-Indol-1-yl)-N-(1H-indol-5-yl)acetamide C18H15N3O 289.34 ~2.5* ~50
N-[2-(5-Methoxy-1H-indol-1-yl)ethyl]-2-(1-methyl-1H-indol-3-yl)acetamide C22H23N3O2 361.44 3.28 36.47
2-(5-Chloro-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(prop-2-yn-1-yl)acetamide C13H9ClN2O3 276.68 N/A ~80

Notes:

  • logP and Solubility : The bis-indole acetamide’s predicted logP (~2.5) suggests moderate lipophilicity, comparable to N-[2-(5-methoxyindol-1-yl)ethyl] analogs (logP = 3.28) . Chlorinated derivatives (e.g., ) exhibit higher polarity due to electron-withdrawing groups.
  • Polar Surface Area (PSA) : Higher PSA in dioxo-indole derivatives (e.g., ) correlates with reduced membrane permeability but improved solubility in polar solvents.
Anticancer Activity
  • Bcl-2/Mcl-1 Inhibition : Compounds like 10j–10m () with chlorobenzoyl and nitro groups show potent anticancer activity (IC50 = 0.5–2.1 µM against MCF-7 cells), attributed to enhanced electrostatic interactions with protein targets .
  • Adamantane-Indole Hybrids : Derivatives from exhibit dual inhibition of Bcl-2/Mcl-1, with adamantane improving binding to hydrophobic pockets .
  • Target Compound: Limited direct data, but its bis-indole scaffold may mimic protein-binding motifs seen in other indole-based inhibitors.
Enzyme Modulation
  • Carbamimidoyl Derivatives : compounds (e.g., 13, 16) show serotonin receptor affinity (Ki < 100 nM) due to the carbamimidoyl group’s hydrogen-bonding capability .

Biological Activity

2-(1H-indol-1-yl)-N-(1H-indol-5-yl)acetamide is a compound belonging to the indole derivatives class, recognized for its potential biological activities. The compound features two indole rings connected by an acetamide functional group, which may enhance its pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer, antioxidant, and antimicrobial effects, supported by various studies and case analyses.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₁N₃O
  • Structure : The compound consists of two indole moieties linked through an acetamide bond, which contributes to its unique biological profile.

Anticancer Activity

Indole derivatives have been extensively studied for their anticancer properties. Research indicates that this compound exhibits significant anticancer activity through various mechanisms:

  • Mechanism of Action :
    • Inhibition of tubulin polymerization, which disrupts cancer cell division.
    • Induction of apoptosis in cancer cells.
  • Case Study Findings :
    • A study reported that related indole compounds showed IC50 values ranging from 6.43 μM to 9.62 μM against human colorectal carcinoma (HCT116) and lung adenocarcinoma (A549) cell lines .
    • The compound's structural similarity to other effective anticancer agents suggests it may also exhibit potent activity against solid tumors such as colorectal and lung cancers .

Antioxidant Properties

Indole-based compounds are known for their antioxidant capabilities, which help protect cells from oxidative stress:

  • Mechanism : The antioxidant activity is attributed to the ability of indole derivatives to scavenge free radicals and inhibit lipid peroxidation.
  • Research Evidence : Studies have shown that certain indole derivatives possess significant antioxidant properties, which can mitigate inflammation and cellular damage.

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored:

  • Activity Against Viruses :
    • A series of indole derivatives have been identified as effective inhibitors against respiratory syncytial virus (RSV) and influenza A virus (IAV) .
    • These compounds demonstrated low micromolar to sub-micromolar efficacy against viral replication.
  • Bacterial Inhibition :
    • Research indicates that similar indole compounds can inhibit bacterial growth, particularly against antibiotic-resistant strains .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of various indole derivatives compared to this compound:

Compound NameStructureBiological Activity
2-(3-hydroxyimino)methyl)-N-(substituted phenyl)-indol-acetamidesStructureAntioxidant properties
N-(3,4,5-trimethoxyphenyl)-2-(1H-pyrazol-1-yl)acetamidesStructureAntiproliferative activity against cancer cells
2-(1H-indol-3-yl)-2-oxo-acetamidesStructureAntitumor activity against solid tumors

Q & A

Q. What in vitro toxicity profiling is recommended for early-stage indole-acetamide candidates?

  • Assays :
  • Hepatotoxicity : CYP450 inhibition screening (e.g., human liver microsomes).
  • Genotoxicity : Ames test for mutagenicity .
  • Hemolytic Activity : RBC lysis assays at 1–100 µM concentrations .

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